24:0 Lyso PC-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C32H66NO7P |

|---|---|

Poids moléculaire |

611.9 g/mol |

Nom IUPAC |

[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1/i15D2,16D2 |

Clé InChI |

SKJMUADLQLZAGH-CYPDLOJGSA-N |

SMILES isomérique |

[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

The Function of 24:0 Lysophosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl lysophosphatidylcholine (24:0 LPC) is a monoglycerophospholipid distinguished by its very-long-chain (VLC) lignoceric acid at the sn-1 position. While the broader class of lysophosphatidylcholines (LPCs) is implicated in a wide array of cellular signaling and pathophysiological processes, the primary and most established function of 24:0 LPC is its role as a critical biomarker for the diagnosis of peroxisomal β-oxidation disorders, most notably X-linked adrenoleukodystrophy (ALD). In these conditions, impaired peroxisomal metabolism leads to the accumulation of very-long-chain fatty acids (VLCFAs) and their corresponding lysophospholipid derivatives, including 24:0 LPC, in plasma and tissues. This guide provides an in-depth exploration of the current understanding of 24:0 LPC's function, set within the broader context of LPC biology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Function: A Diagnostic Biomarker for Peroxisomal Disorders

The most significant and clinically relevant function of 24:0 LPC is its utility as a sensitive and specific biomarker for peroxisomal biogenesis disorders (PBDs) and single-enzyme defects in peroxisomal β-oxidation, such as X-linked adrenoleukodystrophy (ALD). The accumulation of 24:0 LPC in the plasma of affected individuals is a direct consequence of impaired peroxisomal metabolism of VLCFAs.

Recent studies have demonstrated that plasma concentrations of C24:0- and C26:0-LPC exhibit high diagnostic accuracy for these disorders, in some cases outperforming the traditional measurement of VLCFA ratios.[1] The analysis of these LPC species by tandem mass spectrometry (MS/MS) offers a rapid and reliable method for diagnosis, particularly in newborn screening programs for ALD.[1]

Quantitative Data on 24:0 LPC in Peroxisomal Disorders

| Disease Group | 24:0 LPC Concentration Range (μmol/L) | Control Group Concentration Range (μmol/L) | Key Finding | Reference |

| Zellweger Spectrum Disorders (ZSD) | 0.28 - 2.17 | < 0.2 (approx.) | Highest observed concentrations of 24:0-LPC. | [1] |

| X-linked Adrenoleukodystrophy (ALD) - Males | Significantly higher than controls | < 0.2 (approx.) | Elevated levels are a key diagnostic marker. | [1] |

| X-linked Adrenoleukodystrophy (ALD) - Females | Significantly higher than controls | < 0.2 (approx.) | C24:0-LPC analysis shows higher sensitivity than VLCFA ratios. | [1] |

General Functions of Lysophosphatidylcholines (LPCs)

While specific data on the direct biological activities of 24:0 LPC are limited, the broader class of LPCs are known to be potent signaling molecules involved in a multitude of cellular processes. The biological effects of LPCs are often dependent on the length and saturation of their fatty acid chain, suggesting that 24:0 LPC may have unique, yet to be fully elucidated, functions.

Signaling through G Protein-Coupled Receptors (GPCRs)

LPCs are known to interact with several G protein-coupled receptors, initiating downstream signaling cascades that influence a variety of cellular responses.

Modulation of Inflammatory Responses

LPCs are generally considered pro-inflammatory molecules, although some anti-inflammatory effects have also been reported. They can activate Toll-like receptors (TLRs), leading to the production of inflammatory cytokines and the recruitment of immune cells.[2]

Effects on Cellular Membranes

Due to their amphipathic nature, LPCs can insert into cellular membranes, altering their physical properties such as fluidity and permeability. This can have profound effects on membrane protein function and overall cellular integrity.

Role in Cardiovascular Disease

Elevated levels of certain LPC species are associated with an increased risk of cardiovascular disease.[3] They are a major component of oxidized low-density lipoprotein (oxLDL) and are implicated in the pathogenesis of atherosclerosis.[4]

Neurological Effects

LPCs can induce demyelination and have been used in experimental models to study demyelinating diseases like multiple sclerosis.[2] Interestingly, one study using calcium imaging of primary sensory neurons found that 24:0 LPC did not induce any notable activation, suggesting it may have low activity in this context compared to other lipids.

Experimental Protocols

Quantification of 24:0 Lysophosphatidylcholine in Biological Samples

The accurate quantification of 24:0 LPC is crucial for its use as a diagnostic biomarker. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (from Dried Blood Spots - DBS):

-

A 3.2 mm punch from a DBS card is placed into a well of a 96-well plate.

-

An extraction solution containing an internal standard (e.g., a deuterated form of LPC) in a suitable organic solvent (e.g., methanol) is added to each well.

-

The plate is agitated for a set period (e.g., 30 minutes) at room temperature to facilitate extraction.

-

The supernatant is transferred to a new plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is typically used to separate the LPC species.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of 24:0 LPC and the internal standard.

Cell-Based Assays to Study LPC Function

While not specific to 24:0 LPC, the following are general protocols that can be adapted to investigate its biological effects.

Calcium Mobilization Assay:

-

Cells expressing a GPCR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence reading is taken.

-

24:0 LPC is added to the cells, and changes in intracellular calcium concentration are monitored by measuring the fluorescence signal over time.

Cytokine Release Assay:

-

Immune cells (e.g., macrophages) are cultured in vitro.

-

The cells are treated with various concentrations of 24:0 LPC.

-

After a defined incubation period, the cell culture supernatant is collected.

-

The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Future Directions

The precise biological functions of 24:0 LPC, beyond its role as a biomarker, remain an important area for future research. Key questions to be addressed include:

-

Does 24:0 LPC have unique signaling properties compared to shorter-chain LPCs?

-

Does the accumulation of 24:0 LPC in peroxisomal disorders contribute directly to the pathophysiology of these diseases, or is it merely a bystander effect?

-

Are there specific receptors or binding proteins that show a preference for very-long-chain LPCs?

Answering these questions will provide a more complete understanding of the role of this unique lipid in health and disease and may open new avenues for therapeutic intervention in peroxisomal disorders and other related conditions.

References

- 1. Longitudinal associations between blood lysophosphatidylcholines and skeletal muscle mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Micromolar changes in lysophosphatidylcholine concentration cause minor effects on mitochondrial permeability but major alterations in function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure of Lignoceroyl Lysophosphatidylcholine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, analysis, and biological significance of lignoceroyl lysophosphatidylcholine-d4 (LPC(24:0)-d4). This deuterated lipid is a critical tool in lipidomic research, particularly in studies involving the metabolism of very-long-chain fatty acids (VLCFAs) and related pathological conditions.

Core Structure and Deuteration

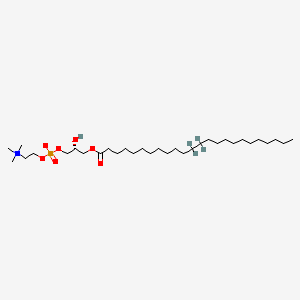

Lignoceroyl lysophosphatidylcholine-d4 is a synthetic, deuterated version of a naturally occurring lysophospholipid. Its structure consists of three primary components: a glycerol backbone, a phosphocholine headgroup, and a 24-carbon saturated fatty acid (lignoceric acid) esterified at the sn-1 position. The designation "-d4" indicates the presence of four deuterium atoms, which are typically located on the lignoceric acid acyl chain. While the exact position can vary depending on the synthesis method, commercial suppliers often place them on the acyl chain for use as an internal standard in mass spectrometry-based quantification.

The fundamental structure is depicted below:

The precise IUPAC name is 1-lignoceroyl-sn-glycero-3-phosphocholine, with the "d4" designation indicating the specific deuterated isotopologue.

Physicochemical and Analytical Data

Deuterated lignoceroyl lysophosphatidylcholine is primarily used as an internal standard in quantitative lipidomics. Below is a summary of its key physicochemical and mass spectrometric properties.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₂D₄NO₇P | N/A |

| Monoisotopic Mass | 627.48 g/mol | N/A |

| Precursor Ion (Positive Mode) | m/z 628.5 [M+H]⁺ | [1] |

| Precursor Ion (Negative Mode) | m/z 672.5 [M+CH₃COO]⁻ | [1] |

| Characteristic MS/MS Fragment | m/z 184.1 (Phosphocholine headgroup) | [2] |

Experimental Protocols

General Synthesis of Lysophosphatidylcholines

The synthesis of lysophosphatidylcholines can be challenging due to the potential for acyl migration.[3] A common method involves the enzymatic hydrolysis of a diacyl phosphatidylcholine precursor.[2]

Workflow for LPC Synthesis:

Protocol Outline:

-

Preparation of sn-glycero-3-phosphatidylcholine (GPC): GPC is prepared from a commercially available phosphatidylcholine (e.g., from soybean) through alkaline deacylation.[2]

-

Enzymatic Esterification: The prepared GPC is esterified with deuterated lignoceric acid using a lipase, such as Novozym 435, in a vacuum system to remove water, which is a byproduct of the reaction.[2]

-

Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., 40°C) and molar ratio of substrates (e.g., 1:50 GPC to fatty acid) under vacuum.[2]

-

Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography.

Quantification by LC-MS/MS

Lignoceroyl lysophosphatidylcholine-d4 is an ideal internal standard for the quantification of endogenous LPC(24:0) in biological samples. A common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]

Analytical Workflow:

Protocol Outline:

-

Sample Preparation: A known amount of lignoceroyl lysophosphatidylcholine-d4 is added as an internal standard to the biological sample (e.g., plasma, dried blood spot).[1]

-

Lipid Extraction: Lipids are extracted from the sample using an organic solvent, such as methanol.[4]

-

LC Separation: The lipid extract is injected into a liquid chromatography system, typically with a C18 column, to separate the different lipid species.[4]

-

MS/MS Detection: The eluting lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition from the precursor ion to the characteristic phosphocholine fragment (m/z 184.1) is monitored for both the endogenous LPC(24:0) and the deuterated internal standard.[5]

-

Quantification: The concentration of endogenous LPC(24:0) is determined by comparing the peak area of its MRM transition to that of the known concentration of the deuterated internal standard.

Biological Significance and Signaling Pathways

Lignoceroyl lysophosphatidylcholine is a species of very-long-chain fatty acid (VLCFA)-containing lysophospholipid. VLCFAs are fatty acids with 22 or more carbon atoms, and their metabolism is crucial for various biological functions, including the formation of sphingolipids and the maintenance of myelin.[6][7]

Elevated levels of C24:0-LPC are a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[3][8] In these diseases, a defect in the peroxisomal β-oxidation of VLCFAs leads to their accumulation in tissues and plasma, including in the form of LPCs.[8]

Quantitative Data of LPC(24:0) in Human Plasma:

| Cohort | C24:0-LPC Concentration (µmol/L) | Reference |

| Control Individuals | Varies with age, typically < 0.2 | [3] |

| X-ALD Males | Significantly elevated | [3] |

| X-ALD Females | Significantly elevated | [3] |

| Zellweger Spectrum Disorders | 0.28 - 2.17 | [3] |

Lysophosphatidylcholines, in general, are bioactive signaling molecules that can activate various cellular responses through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[6][7] The accumulation of VLCFA-containing lipids can lead to cellular stress, including in the endoplasmic reticulum, and induce the unfolded protein response.[9]

Proposed Signaling Pathway for LPC-induced Cellular Responses:

References

- 1. waters.com [waters.com]

- 2. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 24:0 Lyso PC-d4 for Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 24:0 Lyso PC-d4 (Lignoceroyl Lysophosphatidylcholine-d4), a critical internal standard for lipidomics research. This document details its biochemical significance, supplier information, analytical methodologies, and its role in cellular signaling pathways.

Introduction to this compound

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, with a deuterated lignoceric acid chain (24:0-d4), is a stable isotope-labeled lysophospholipid. Its primary application in lipidomics is as an internal standard for the accurate quantification of its non-labeled counterpart, 24:0 Lyso PC, and other very-long-chain lysophosphatidylcholines using mass spectrometry.[1] The incorporation of deuterium atoms results in a mass shift, allowing for its distinction from the endogenous analyte while maintaining similar chemical and physical properties, which is crucial for correcting for sample loss during preparation and for variations in instrument response.

Sourcing and Specifications of this compound

Several reputable suppliers offer high-purity this compound for research purposes. The table below summarizes key product specifications from prominent vendors to aid in the selection of the most suitable material for your experimental needs.

| Supplier | Catalog Number | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Storage Conditions |

| BroadPharm | BP-41079 | C₃₂H₆₂D₄NO₇P | 611.8 | 2483831-13-4 | >98% | -20°C |

| MedchemExpress | HY-139366S | C₃₂H₆₂D₄NO₇P | 611.87 | Not Specified | >98% | -20°C (3 years), 4°C (2 years) |

| Cambridge Isotope Laboratories, Inc. | DLM-10497 | C₃₂H₆₂D₄NO₇P | 611.87 | 2483831-13-4 | 98% (Isotopic) | -20°C |

| Eurisotop | DLM-10497 | C₃₂H₆₂D₄NO₇P | 611.87 | 2483831-13-4 | 98% (Chemical) | -20°C |

Experimental Protocol: Quantification of 24:0 Lyso PC by LC-MS/MS

The following protocol outlines a typical workflow for the quantification of 24:0 Lyso PC in biological samples, such as plasma or serum, using this compound as an internal standard.

Lipid Extraction from Plasma/Serum

A simple and efficient single-solvent extraction method is often sufficient for the analysis of lysophospholipids.[2]

Materials:

-

Human plasma or serum

-

Methanol (LC-MS grade)

-

This compound internal standard solution (in methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a microcentrifuge tube, add a known volume of plasma or serum (e.g., 10 µL).

-

Add a precise amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the assay.

-

Add ice-cold methanol to the sample. A common ratio is 1:10 (sample to methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the mixture on ice for 10 minutes.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the extracted lipids, to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes. The exact gradient will need to be optimized for the specific column and instrument.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40-50°C

-

Injection Volume: 5-10 µL

MS/MS Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

24:0 Lyso PC: m/z 608.5 -> 104.1[3]

-

This compound (Internal Standard): m/z 612.5 -> 104.1

-

-

Collision Energy and other source parameters: These will need to be optimized for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification

The concentration of 24:0 Lyso PC in the sample is determined by calculating the peak area ratio of the endogenous analyte to the deuterated internal standard. A calibration curve is constructed using known concentrations of a non-deuterated 24:0 Lyso PC standard spiked with a constant amount of the this compound internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of 24:0 Lyso PC using a deuterated internal standard.

Caption: Workflow for 24:0 Lyso PC quantification.

Role in Cellular Signaling

Lysophosphatidylcholines (LPCs), including very-long-chain species, are not merely metabolic intermediates but also act as signaling molecules.[4][5] They can exert their effects by interacting with specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, on the cell surface.[4][5] The binding of LPC to these receptors can initiate a cascade of intracellular events.

The diagram below illustrates a generalized signaling pathway initiated by LPC. While the specific downstream effects can be cell-type dependent, a common pathway involves the activation of G proteins, leading to the modulation of downstream effectors like adenylyl cyclase or phospholipase C, and ultimately influencing cellular processes such as inflammation, cell migration, and apoptosis.[4][6][7]

Caption: Generalized LPC signaling pathway.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics, enabling precise and accurate quantification of its endogenous counterpart. Understanding the appropriate experimental protocols and the biological context of very-long-chain lysophosphatidylcholines is crucial for advancing our knowledge of their roles in health and disease. This guide provides a foundational framework for the effective utilization of this compound in lipidomics research.

References

- 1. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

The Biological Nexus of Very Long-Chain Lyso-Phosphatidylcholines: From Metabolic Intermediates to Pathogenic Effectors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain lyso-phosphatidylcholines (VLC-lyso-PCs) are a specific subclass of lysophospholipids characterized by a fatty acid chain of 22 carbon atoms or more. While present at low levels under normal physiological conditions, their accumulation is a hallmark of certain metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the biological roles of VLC-lyso-PCs, delving into their metabolism, signaling pathways, and pathological implications. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Metabolism of Very Long-Chain Lyso-PCs

The homeostasis of VLC-lyso-PCs is tightly regulated by a balance between their synthesis from very long-chain phosphatidylcholines (VLC-PCs) and their degradation or reacylation.

Synthesis: VLC-lyso-PCs are primarily generated through the enzymatic action of phospholipase A2 (PLA2), which hydrolyzes the fatty acid from the sn-2 position of a VLC-PC.

Degradation and Reacylation: The reacylation of VLC-lyso-PCs back into VLC-PCs is a crucial step in maintaining low cellular levels of these potentially toxic lipids. This process is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs). LPCATs transfer a very long-chain fatty acid (VLCFA) from an acyl-CoA donor to the free hydroxyl group of the VLC-lyso-PC.

The substrate specificity of different LPCAT isoforms for various acyl-CoA donors is a key determinant of the fatty acid composition of cellular membranes. While research has characterized the preferences of some LPCATs for long-chain fatty acids, the specific kinetics for very long-chain acyl-CoAs are an area of ongoing investigation[1][2]. For instance, LPCAT3 has a known preference for incorporating polyunsaturated fatty acids.[1]

Quantitative Data on VLC-Lyso-PC Levels in Health and Disease

The quantification of VLC-lyso-PCs, particularly C26:0-lyso-PC, is a critical diagnostic marker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders. Below are tables summarizing the concentrations of C26:0-lyso-PC in dried blood spots (DBS) and plasma from healthy individuals and X-ALD patients.

| Sample Type | Patient Group | N | C26:0-lyso-PC Concentration (μmol/L) | Reference |

| Dried Blood Spots | Healthy Newborns | 223 | 0.09 ± 0.03 | [3] |

| Peroxisomal Disorder Patients (including X-ALD) | 28 | 1.13 ± 0.67 | [3] | |

| Dried Blood Spots | Controls | 43 | Median: 0.033 (range: 0.016–0.063) | [4] |

| ALD Males | 21 | Median: 0.425 (range: 0.224–1.208) | [4] | |

| ALD Females | 17 | Median: 0.276 (range: 0.080–0.497) | [4] | |

| ZSD Patients | 33 | Median: 0.470 (range: 0.124–2.881) | [4] | |

| Plasma | Controls | 67 | Median: 0.67 (range: 0.37–1.34) | [4] |

| ALD Males | 26 | Median: 2.92 (range: 1.19–5.01) | [4] | |

| ALD Females | 19 | Median: 1.81 (range: 1.11–4.06) | [4] | |

| ZSD Patients | 35 | Median: 2.41 (range: 0.95–9.74) | [4] |

| Sample Type | Patient Group | N | C26:0-lyso-PC Concentration (pmol/punch) | Reference |

| Dried Blood Spots | Newborns | 604 | 0.1 - 1.9 | [5] |

| Healthy Adults | 50 | 0.1 - 1.9 | [5] | |

| X-ALD Patients | 4 | 2.0 - 4.0 | [5] |

Signaling Pathways of Very Long-Chain Lyso-PCs

While direct evidence for the signaling of VLC-lyso-PCs is still emerging, the broader class of LPCs is known to act as signaling molecules, primarily through G protein-coupled receptors (GPCRs). The prevailing hypothesis is that VLC-lyso-PCs likely engage similar pathways.

GPR55 Signaling

The orphan receptor GPR55 has been identified as a receptor for certain lysophospholipids. Studies have shown that various molecular species of LPC can elicit intracellular calcium mobilization in a GPR55-dependent manner.[6] This signaling is thought to proceed through the activation of Gq/11 and G12/13 G proteins, leading to downstream effector activation.

GPR55 signaling pathway potentially activated by VLC-lyso-PCs.

MAP Kinase Pathway Activation

LPCs have been shown to activate the mitogen-activated protein (MAP) kinase pathway in various cell types.[7][8] This activation can be dependent on protein kinase C (PKC) and can lead to the expression of proto-oncogenes and enhanced AP-1 binding activity.[7] It is plausible that the accumulation of VLC-lyso-PCs in pathological conditions contributes to cellular stress and inflammatory responses through the activation of this pathway.

References

- 1. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine stimulates MAP kinase activity in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals navigating the exacting landscape of quantitative mass spectrometry, the use of deuterated internal standards stands as a cornerstone of analytical rigor. This in-depth guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging these powerful tools to ensure data integrity and accelerate drug development pipelines.

Deuterated internal standards (IS), a type of stable isotope-labeled internal standard (SIL-IS), are molecules in which one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium. This subtle modification imparts a mass shift that is readily detectable by a mass spectrometer, without significantly altering the chemical and physical properties of the molecule. This near-identical behavior to the analyte of interest is the key to their utility, allowing them to act as a reliable proxy to correct for a variety of experimental inconsistencies.[1]

The primary role of a deuterated internal standard is to compensate for variability throughout the analytical workflow.[1] This includes inconsistencies in sample preparation, such as extraction efficiency and volumetric dilutions, as well as variations in the analytical instrumentation, like injection volume and mass spectrometer response. Perhaps most critically, they are indispensable for mitigating the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[2][3] By co-eluting with the analyte, the deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[2][4]

Core Principles and Advantages

The fundamental principle behind the use of a deuterated internal standard is the concept of relative quantitation. By adding a known and constant amount of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to the aforementioned sources of error.[1]

The key advantages of using deuterated internal standards include:

-

Enhanced Quantitative Accuracy: Deuterated analogs co-elute with analytes, minimizing signal distortion from matrix effects.[4]

-

Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs.[4]

-

Reduced Matrix Effects: Deuterium labeling minimizes signal suppression or enhancement from interfering compounds.[4]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA in bioanalytical validation guidelines.[4]

Data Presentation: The Quantitative Impact

The empirical evidence supporting the superiority of deuterated internal standards is compelling. The following tables summarize key performance metrics from various studies, illustrating the enhanced accuracy, precision, and robustness achieved with their use.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies

This table highlights the significant improvement in precision and accuracy when a deuterated internal standard is used compared to an analog internal standard or no internal standard at all.

| Analyte | Internal Standard Type | Mean Bias (%) | Coefficient of Variation (CV) (%) |

| Kahalalide F | Structural Analogue | 96.8 | 8.6 |

| Deuterated Standard | 100.3 | 7.6 | |

| Mycophenolic Acid | Structural Analogue | 84.0 - 95.1 | 5.8 - 9.2 |

| Deuterated (d3-MPA) | 98.2 - 102.7 | 2.8 - 5.6 |

Data synthesized from a method validation study for immunosuppressants in whole blood and an assay for the anticancer agent kahalalide F.[5][6]

Table 2: Performance of Deuterated Internal Standards in the Analysis of Immunosuppressants in Whole Blood

This table showcases the effectiveness of deuterated internal standards in achieving low quantification limits and high precision in the analysis of various immunosuppressants.

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 |

Data from a validation study of an LC-MS/MS method for the quantification of five immunosuppressants using deuterated internal standards.[7]

Experimental Protocols

Providing detailed methodologies is crucial for the replication and validation of scientific findings. Below are detailed protocols for two common applications of deuterated internal standards in mass spectrometry.

Protocol 1: Quantification of Immunosuppressants in Human Whole Blood by LC-MS/MS

This method is suitable for the therapeutic drug monitoring of immunosuppressants in organ transplant patients.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of whole blood, add the isotopically labeled internal standards for tacrolimus, sirolimus, everolimus, and cyclosporine A.

-

Add 220 µL of a precipitant solution (e.g., zinc sulfate in methanol) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[3]

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

Protocol 2: Multiresidue Analysis of Pesticides in Food using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.

1. Sample Preparation (QuEChERS Extraction):

-

Homogenize 10-15 grams of the food sample. For dry samples, water may need to be added.[8]

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add acetonitrile and the deuterated internal standard solution. Shake vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.

-

Centrifuge the tube to separate the layers.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take an aliquot of the acetonitrile (upper) layer and transfer it to a dSPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

-

Vortex and centrifuge the dSPE tube.

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer in electrospray ionization (ESI) positive mode.

-

Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for each pesticide and its deuterated internal standard.

-

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]

An In-depth Technical Guide to 24:0 Lyso PC-d4: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 24:0 Lyso PC-d4 (Lignoceroyl lysophosphatidylcholine-d4). This deuterated lysophospholipid is a critical internal standard for mass spectrometry-based lipidomics, particularly in research related to metabolic disorders.

Core Chemical Properties

This compound is a synthetic, deuterated form of the naturally occurring 24:0 lysophosphatidylcholine. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological samples.[1]

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₂D₄NO₇P | [2] |

| Molecular Weight | 611.87 g/mol | [2] |

| CAS Number | 2483831-13-4 | [3] |

| Physical State | Solid | [4] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically >98% | [3] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

| Condition | Recommendation | Duration |

| Long-term Storage (Solid) | -20°C, protected from light | Up to 1 year |

| In Solvent | -80°C | Up to 6 months |

| In Solvent | -20°C, protected from light | Up to 1 month |

Potential Degradation Pathways:

Lysophosphatidylcholines are susceptible to degradation through hydrolysis of the ester bond, leading to the formation of free fatty acids and glycerophosphocholine. Oxidation of the fatty acyl chain can also occur, particularly if unsaturated fatty acids are present. Although 24:0 Lyso PC has a saturated fatty acid chain, care should be taken to avoid oxidative conditions. Lysosomes contain enzymes such as lysophospholipase C that can degrade lysophosphatidylcholine.[5]

Experimental Protocols

Mass Spectrometry Analysis of 24:0 Lyso PC

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 24:0 Lyso PC.

Sample Preparation:

A lipid extraction is performed on the biological sample (e.g., plasma, tissue homogenate). A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture. A known amount of this compound is spiked into the sample prior to extraction to account for sample loss during preparation and for variations in ionization efficiency.

LC-MS/MS Method:

-

Chromatography: Reversed-phase chromatography is typically used to separate lysophosphatidylcholines.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Mass Spectrometry: Analysis is performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 24:0 Lyso PC | 608.5 | 184.1 |

| This compound | 612.5 | 184.1 |

The precursor ion corresponds to the [M+H]⁺ adduct of the molecule. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment.[6]

Quantification:

The peak area ratio of the analyte (24:0 Lyso PC) to the internal standard (this compound) is used to construct a calibration curve with known concentrations of the non-deuterated standard. This allows for the accurate determination of the concentration of 24:0 Lyso PC in the unknown sample.

Forced Degradation Studies

Stress Conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Heating the solid compound or a solution at a high temperature.

-

Photostability: Exposing the compound to UV and visible light.

Analysis:

The stressed samples are analyzed by a stability-indicating method, typically HPLC with UV or MS detection, to separate and quantify the parent compound and any degradation products.

Signaling Pathways

Lysophosphatidylcholines (LPCs), including 24:0 Lyso PC, are bioactive lipid molecules that can act as signaling molecules by interacting with specific G protein-coupled receptors (GPCRs).[8][9][10] Several GPCRs have been identified as receptors for LPCs, including G2A, GPR4, OGR1, and TDAG8.[9][11][12] The binding of LPC to these receptors can initiate various downstream signaling cascades.

Caption: Generalized signaling pathway of Lysophosphatidylcholine (LPC) via G protein-coupled receptors.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of 24:0 Lyso PC in a biological sample using this compound as an internal standard.

Caption: Workflow for the quantification of 24:0 Lyso PC using a deuterated internal standard.

References

- 1. Lyso-PC-(24:0)-tetracosanoyl-12,12,13,13-D4, 2483831-13-4 | BroadPharm [broadpharm.com]

- 2. Lysophosphatidylcholine 24:0 (tetracosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10497-0.005 [isotope.com]

- 3. LYSO-PC 24:0 | Eurisotop [eurisotop.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase C by taurocholate and deficiency in Niemann-Pick fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for LysoPC(24:0/0:0) (HMDB0010405) [hmdb.ca]

- 11. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for Lignoceric Acid Lyso-PC (C24:0)

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Lignoceric Acid Lysophosphatidylcholine (Lignoceric Acid Lyso-PC, C24:0 Lyso-PC), a saturated very-long-chain lysophospholipid. This document is intended for researchers, scientists, and drug development professionals interested in the procurement, application, and biological significance of this molecule.

Commercial Availability

Lignoceric Acid Lyso-PC is commercially available from several specialized lipid suppliers. It is offered in various purities and formats, including as a powder and in solution. For quantitative studies, such as mass spectrometry-based lipidomics, stable isotope-labeled internal standards are also available.

| Supplier | Product Name | Catalog Number (Example) | Purity | Available Forms | Storage Temperature |

| Avanti Polar Lipids | 24:0 Lyso PC | 855800P | >99% | Powder, 25 mg | -20°C |

| BroadPharm | 24:0 Lyso PC | BP-42929 | High Purity | 1 mg, 5 mg | -20°C |

| Sigma-Aldrich | 24:0 Lyso PC powder | 855800P-25MG | >99% (TLC) | Powder | -20°C |

| Cayman Chemical | C24:0 Lysophosphatidylcholine | 26909 | ≥98% | Solid | -20°C |

| MedchemExpress | 24:0 Lyso PC | HY-138622 | 99.70% | Solid | -20°C |

| Cambridge Isotope Laboratories, Inc. | Lyso-PC 24:0 (tetracosanoyl-¹³C₆, 99%) | CLM-10496 | 95% Chemical Purity | 1 mg | -20°C (in freezer) |

Biological Significance and Signaling Pathways

Lysophosphatidylcholines (LPCs) are bioactive lipid mediators derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2). They are involved in a multitude of cellular processes and have been implicated in various pathological conditions. While the signaling roles of LPCs with shorter acyl chains are more extensively studied, the specific functions of very-long-chain species like C24:0 Lyso-PC are an emerging area of research.

Generally, LPCs can exert their effects through interactions with G protein-coupled receptors (GPCRs) and by modulating the activity of enzymes such as protein kinase C (PKC).[1] The binding of LPC to its receptor can initiate downstream signaling cascades, leading to cellular responses like inflammation, cell proliferation, and apoptosis.[2]

Elevated levels of C24:0 Lyso-PC in plasma have been identified as a reliable biomarker for certain peroxisomal β-oxidation disorders, such as X-linked adrenoleukodystrophy (X-ALD).[3][4] In these conditions, the impaired metabolism of very-long-chain fatty acids leads to their accumulation in various lipid species, including lysophosphatidylcholines.

Below is a generalized signaling pathway for LPCs. The specific involvement and downstream effects of C24:0 Lyso-PC within this pathway are subjects of ongoing investigation.

Experimental Protocols

The analysis of C24:0 Lyso-PC in biological matrices, such as plasma or tissues, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the quantification of individual lipid species.

Lipid Extraction from Plasma

This protocol is a modified version of established methods for the extraction of lysophospholipids from plasma.[5][6]

Materials:

-

Plasma sample

-

Internal Standard (IS): C17:0 Lyso-PC or a stable isotope-labeled C24:0 Lyso-PC (e.g., C24:0-d4 Lyso-PC)

-

Methanol (MeOH), HPLC grade

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Water, HPLC grade

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 10 µL of plasma in a microcentrifuge tube, add 225 µL of cold methanol containing the internal standard.

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds, then shake at 4°C for 6 minutes.

-

Induce phase separation by adding 188 µL of HPLC-grade water.

-

Centrifuge at 14,000 rpm for 2 minutes.

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1, v/v).

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (representative):

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the lipids.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40-50°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: The [M+H]⁺ ion for C24:0 Lyso-PC (m/z 608.5) and its internal standard.

-

Product Ion: The characteristic phosphocholine headgroup fragment (m/z 184.1).

The workflow for the extraction and analysis of C24:0 Lyso-PC is depicted below.

Conclusion

Lignoceric Acid Lyso-PC is a commercially accessible very-long-chain lysophospholipid with significant potential as a biomarker for peroxisomal disorders. While its specific roles in cellular signaling are still being elucidated, the general mechanisms of LPC action provide a framework for future research. The experimental protocols outlined in this guide offer a starting point for the reliable quantification of C24:0 Lyso-PC in biological samples, which will be crucial for advancing our understanding of its function in health and disease.

References

- 1. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Lysophospholipids in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophospholipids (LPLs) are a class of signaling lipids derived from the hydrolysis of membrane phospholipids. Once considered mere metabolic intermediates, LPLs are now recognized as critical regulators of a vast array of physiological and pathological processes, particularly within metabolic pathways. This technical guide provides a comprehensive overview of the core aspects of lysophospholipid metabolism and signaling, with a focus on their relevance to researchers, scientists, and drug development professionals. We will delve into the intricate metabolic pathways, the key enzymes governing their synthesis and degradation, their receptors, and the downstream signaling cascades they trigger. Furthermore, this guide will provide detailed experimental protocols for studying LPLs and present quantitative data on their tissue distribution and alterations in metabolic diseases.

Core Concepts in Lysophospholipid Metabolism

Lysophospholipids are characterized by a glycerol backbone, a phosphate head group, and a single acyl chain. The nature of the head group and the fatty acid chain gives rise to a diverse family of LPLs, each with distinct biological activities. The most extensively studied LPLs in metabolic pathways include lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), lysophosphatidylcholine (LPC), lysophosphatidylinositol (LPI), and lysophosphatidylserine (LysoPS).

The metabolism of LPLs is a tightly regulated process involving a series of enzymatic reactions that control their synthesis and degradation. Dysregulation of these pathways can lead to altered LPL levels, contributing to the pathophysiology of various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Biosynthesis of Lysophospholipids

The production of LPLs occurs through several key enzymatic pathways:

-

Action of Phospholipases: The most common route for LPL generation is the hydrolysis of membrane phospholipids by phospholipases. Phospholipase A1 (PLA1) and A2 (PLA2) cleave the fatty acid at the sn-1 and sn-2 positions of the glycerol backbone, respectively, to produce LPLs.[1][2]

-

De Novo Synthesis: LPA can be synthesized de novo from glycerol-3-phosphate through the action of glycerol-3-phosphate acyltransferase (GPAT).[1]

-

From Lysophospholipids to other Lysophospholipids: The enzyme autotaxin (ATX), a lysophospholipase D, plays a crucial role in converting LPC to LPA in the extracellular space.[3][4]

-

Sphingolipid Metabolism: S1P is generated from sphingosine, a backbone of sphingolipids, through phosphorylation by sphingosine kinases (SphK1 and SphK2).[5][6]

Degradation of Lysophospholipids

The biological activity of LPLs is terminated by their degradation through specific enzymes:

-

Lysophospholipases (LysoPLAs): These enzymes, also known as phospholipase B, hydrolyze the remaining acyl chain from LPLs, generating glycerophosphocholine and a free fatty acid.

-

Lipid Phosphate Phosphatases (LPPs): LPPs dephosphorylate LPA and S1P, converting them into inactive monoacylglycerol and sphingosine, respectively.[4]

-

S1P Lyase: This enzyme irreversibly degrades S1P into phosphoethanolamine and hexadecenal.[5]

Lysophospholipid Signaling Pathways

LPLs exert their biological effects primarily by activating a family of G protein-coupled receptors (GPCRs) on the cell surface.[7][8] To date, at least six receptors for LPA (LPA1-6) and five for S1P (S1P1-5) have been identified.[7][8] Receptors for other LPLs, such as GPR55 for LPI and GPR34, P2Y10, and GPR174 for LysoPS, have also been discovered.[9]

Activation of these receptors by their respective LPL ligands initiates a cascade of intracellular signaling events through the coupling to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs.[3][8][10] These signaling pathways ultimately regulate a wide range of cellular processes, including:

-

Cell proliferation and survival

-

Cell migration and invasion

-

Cytoskeletal rearrangement

-

Inflammation

-

Glucose and lipid metabolism

The specific downstream effects depend on the receptor subtype, the G protein it couples to, and the cellular context.

Figure 1: Simplified LPA signaling pathway.

Figure 2: Simplified S1P signaling pathway.

Quantitative Data on Lysophospholipid Levels

The concentrations of LPLs vary significantly between different tissues and biological fluids and are altered in various disease states. The following tables summarize some of the reported quantitative data for major LPLs in human plasma/serum and key metabolic tissues.

Table 1: Lysophospholipid Concentrations in Human Plasma/Serum

| Lysophospholipid | Healthy Controls | Metabolic Disease (Type 2 Diabetes, Obesity) | Reference(s) |

| LPA (Total) | 0.14 - 1.64 µM | Increased | [11] |

| S1P (Total) | ~0.75 µM (plasma) | Increased | [1][12] |

| ~1.04 µM (serum) | [12] | ||

| LPC (Total) | 125 - 300 µM | Decreased or Increased (species-dependent) | [8][10][13] |

| LPI (Total) | Not well established | Increased | [14][15] |

| LysoPS (Total) | Not well established | Altered in autoimmune and neurological disorders | [16][17] |

Table 2: Lysophospholipid Concentrations in Human Metabolic Tissues (Healthy vs. Diseased)

| Lysophospholipid | Tissue | Healthy Control Levels | Levels in Metabolic Disease | Reference(s) |

| LPA | Liver | Not well established | Increased in liver fibrosis | [17][18] |

| Kidney | Low levels | Increased in diabetic nephropathy | [2][9][19] | |

| Adipose Tissue | Not well established | Increased in obesity | [5] | |

| S1P | Liver | Low levels | Increased in NAFLD and liver fibrosis | [14][20][21] |

| Kidney | Not well established | - | ||

| Adipose Tissue | Not well established | Increased in obesity | [5] | |

| LPC | Liver | Endogenous levels present | Altered in NAFLD and cirrhosis | [8][22][23] |

| Kidney | Endogenous levels present | Increased in diabetic kidney disease | [24] | |

| Adipose Tissue | Endogenous levels present | Altered in obesity | [25][26] | |

| LPI | Liver | Low levels | Increased expression of its receptor (GPR55) in NAFLD | [27] |

| Adipose Tissue | Low levels | Increased in obesity | [15] | |

| LysoPS | Liver | Present | - | [16] |

| Adipose Tissue | Present | May regulate glucose uptake | [28] |

Note: Concentrations can vary widely depending on the specific molecular species, analytical method, and patient cohort. The data presented are approximate ranges and trends observed in the literature.

Experimental Protocols

A crucial aspect of studying LPLs is the use of robust and reproducible experimental methods. This section provides detailed protocols for the extraction and quantification of LPLs, as well as for assessing the activity of key enzymes and downstream signaling events.

Protocol 1: Lysophospholipid Extraction from Plasma/Serum (Methanol-based)

This simple and rapid method is suitable for the extraction of a broad range of LPLs.[19]

Materials:

-

Methanol (LC-MS grade)

-

Internal standards (e.g., C17:0-LPA, C17:1-S1P, C12:0-LPC)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a microcentrifuge tube, add 150 µL of ice-cold methanol containing the appropriate internal standards.

-

Add 10 µL of plasma or serum to the methanol solution.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted LPLs.

-

The supernatant can be directly injected for LC-MS/MS analysis or dried down under a stream of nitrogen and reconstituted in an appropriate solvent.

Figure 3: LPL extraction workflow.

Protocol 2: Quantification of Lysophospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LPL molecular species.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for Reversed-Phase Separation):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over a specified time.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 40-50°C

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative, depending on the LPL class.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each LPL species and internal standard. The selection of these transitions is crucial for specificity and sensitivity.

Quantification:

-

A calibration curve is generated using known concentrations of authentic LPL standards.

-

The concentration of each LPL species in the sample is determined by comparing its peak area to that of the corresponding internal standard and interpolating from the calibration curve.

Protocol 3: Autotaxin (ATX) Activity Assay (Fluorogenic)

This assay measures the lysophospholipase D activity of ATX using a fluorogenic substrate.[4][24]

Materials:

-

Fluorogenic ATX substrate (e.g., FS-3)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.05% Triton X-100)

-

Recombinant ATX or biological sample (e.g., serum, plasma)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a standard curve using a known concentration of active ATX.

-

In a 96-well plate, add the biological sample or ATX standard to the assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths appropriate for the specific fluorogenic substrate).

-

Calculate the ATX activity from the rate of fluorescence increase, using the standard curve for quantification.

Protocol 4: LPA-Induced Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration upon activation of Gαq-coupled LPA receptors.[12][29]

Materials:

-

Cells expressing the LPA receptor of interest (e.g., HEK293, CHO, or endogenous expressing cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

LPA

-

Fluorescence plate reader with an injection system or a fluorescence microscope

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject LPA at various concentrations into the wells.

-

Immediately record the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analyze the data to determine the EC₅₀ of LPA for calcium mobilization.

Protocol 5: GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[11][18][23]

Materials:

-

Cell membranes expressing the LPL receptor of interest

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

-

GDP

-

LPL agonist

-

Scintillation vials and scintillation cocktail

-

Filter plates and vacuum manifold

Procedure:

-

In a microplate, combine the cell membranes, GDP, and the LPL agonist at various concentrations in the assay buffer.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound as a function of agonist concentration to determine the EC₅₀ and Emax.

Protocol 6: Western Blot for ERK Phosphorylation

This assay detects the activation of the MAPK/ERK signaling pathway, a common downstream target of many LPL receptors.[6][12][16]

Materials:

-

Cells expressing the LPL receptor of interest

-

LPL agonist

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Starve cells in serum-free media for several hours.

-

Treat cells with the LPL agonist for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Lysophospholipids in Metabolic Diseases and as Drug Targets

The growing body of evidence linking dysregulated LPL metabolism and signaling to metabolic diseases has positioned this system as a promising area for therapeutic intervention.

-

Obesity and Type 2 Diabetes: Altered levels of LPA, S1P, and LPC have been observed in obese individuals and patients with type 2 diabetes.[5][7][10] These LPLs can influence insulin sensitivity, glucose uptake, and inflammation in metabolic tissues.

-

Non-alcoholic Fatty Liver Disease (NAFLD): LPLs are implicated in the progression of NAFLD to more severe forms like non-alcoholic steatohepatitis (NASH) and liver fibrosis.[14][18][20]

-

Diabetic Nephropathy: Increased levels of LPA and LPC in the urine of diabetic patients are associated with the development and progression of kidney damage.[2][19][24]

The enzymes involved in LPL metabolism, such as ATX and SphKs, and the LPL receptors themselves, represent attractive targets for the development of novel drugs to treat these metabolic conditions. Several small molecule inhibitors and receptor antagonists are currently in various stages of preclinical and clinical development.

Conclusion

Lysophospholipids are now firmly established as key signaling molecules that play multifaceted roles in the regulation of metabolic pathways. Their involvement in the pathophysiology of major metabolic diseases has opened up new avenues for research and drug discovery. A thorough understanding of their metabolism, signaling, and the methods to study them, as outlined in this guide, is essential for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic health and disease and to develop novel therapeutic strategies targeting these potent lipid mediators.

References

- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. The l-α-Lysophosphatidylinositol/GPR55 System and Its Potential Role in Human Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [digital.library.adelaide.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Metabolic pathways and physiological and pathological significances of lysolipid phosphate mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The L‐α‐Lysophosphatidylinositol/G Protein–Coupled Receptor 55 System Induces the Development of Nonalcoholic Steatosis and Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lysophosphatidylserine regulates blood glucose by enhancing glucose transport in myotubes and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 3.4. Western Blotting and Detection [bio-protocol.org]

Physical State and Appearance of 24:0 Lyso PC-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the physical and chemical properties of 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4 (24:0 Lyso PC-d4), a deuterated form of a lysophospholipid. This compound is primarily utilized as an internal standard in mass spectrometry-based research, such as metabolomics and biomarker evaluation.[1][2]

Core Properties

The defining characteristic of this compound is the presence of a 24-carbon saturated fatty acid (lignoceric acid) at the sn-1 position of the glycerol backbone. The "d4" designation indicates that it is a deuterated analog, containing four deuterium atoms, which makes it a valuable tool for quantitative analysis.[1]

Physical State and Appearance

Based on available data for closely related compounds and the non-deuterated form, this compound is expected to be a solid at standard temperature and pressure. Supplier information for similar lysophosphatidylcholines, including a safety data sheet for a mixture of labeled Lyso-PCs, describes the physical state as a "Solid" with a "White to off-white" color.[3] Another deuterated lysophosphatidylcholine, C26:0-lysophosphatidylcholine-d4, is also described as a "white solid".[4] The non-deuterated form, 24:0 Lyso PC, is commercially available as a powder.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [3] |

| Appearance | White to off-white solid/powder | [3][4] |

| Molecular Formula | C₃₂H₆₂D₄NO₇P | [5][6] |

| Molecular Weight | 611.87 g/mol | [5] |

| Storage | Recommended at -20°C | [1][2][5] |

Experimental Context and Handling

Due to its nature as a lipid, proper handling and storage are crucial to maintain its integrity. It is typically shipped at ambient temperatures but should be stored at -20°C for long-term stability.[1][5] For experimental use, it is often dissolved in organic solvents such as an ethanol or a chloroform-methanol mixture.[4]

Logical Relationship: From Compound to Application

The unique properties of this compound dictate its primary application in analytical chemistry and lipidomics research.

Caption: Logical flow from the properties of this compound to its use.

References

- 1. Lyso-PC-(24:0)-tetracosanoyl-12,12,13,13-D4, 2483831-13-4 | BroadPharm [broadpharm.com]

- 2. Lysophosphatidylcholine 24:0 (tetracosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10497-0.005 [isotope.com]

- 3. isotope.com [isotope.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Lysophosphatidylcholine 24:0 (tetracosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10497-0.001 [isotope.com]

- 6. LYSO-PC 24:0 | Eurisotop [eurisotop.com]

molecular weight of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4, a deuterated lysophosphatidylcholine. This molecule is of significant interest to researchers in the fields of lipidomics, mass spectrometry, and drug development, primarily serving as an internal standard for the accurate quantification of its non-deuterated counterpart, 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 24:0). The lignoceroyl moiety consists of a 24-carbon saturated acyl chain. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal tool for mass spectrometry-based analytical methods.

Physicochemical Properties

The fundamental properties of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine and its deuterated form are summarized below. These data are crucial for the design of analytical experiments, including the preparation of standard solutions and the optimization of mass spectrometry parameters.

| Property | Value (Non-Deuterated) | Value (Deuterated, d4) | Data Source |

| Synonyms | 24:0 Lyso PC, 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine | 24:0 Lyso PC-d4 | [1] |

| Molecular Formula | C₃₂H₆₆NO₇P | C₃₂H₆₂D₄NO₇P | [1] |

| Molecular Weight | 607.84 g/mol | Approx. 611.87 g/mol | |

| Purity | >99% (for the non-deuterated form) | Typically >99% isotopic purity | [1] |

| Storage Temperature | -20°C | -20°C | [1] |

Application in Quantitative Lipidomics

The primary application of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and direct infusion mass spectrometry (shotgun lipidomics) for the quantification of lysophosphatidylcholines (LPCs), particularly LPC 24:0. Due to its structural and chemical similarity to the endogenous analyte, the deuterated standard co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. This co-analysis allows for the correction of variations in sample extraction, processing, and instrument response, leading to highly accurate and precise quantification.[2]

Experimental Protocol: Quantification of LPC 24:0 in Plasma using LC-MS/MS

This section details a representative protocol for the quantification of 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 24:0) in human plasma, utilizing its deuterated analog as an internal standard.

1. Materials and Reagents:

-

Human plasma (EDTA-treated)

-

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 24:0) standard

-

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine-d4 (internal standard)

-

Methanol, Chloroform, Water (LC-MS grade)

-

Formic acid

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare stock solutions of LPC 24:0 and LPC 24:0-d4 in a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of LPC 24:0 for the calibration curve.

-

Prepare a working solution of the internal standard (LPC 24:0-d4) at a fixed concentration.

3. Sample Preparation (Lipid Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of the internal standard (LPC 24:0-d4) working solution.

-

Perform lipid extraction using a modified Bligh-Dyer or Matyash method.[3][4] For example, using the Matyash method, add ice-cold methyl-tert-butyl ether (MTBE) and methanol to the plasma sample.[3]

-

Vortex and incubate the mixture to ensure thorough mixing and precipitation of proteins.

-

Induce phase separation by adding water.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the upper organic layer containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of LPCs.

-

Mobile Phase: A gradient elution using a binary solvent system, such as water with formic acid (A) and methanol/acetonitrile with formic acid (B), is commonly employed.

-